molecular formula C16H11Cl2NO2S B3459712 3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B3459712
M. Wt: 352.2 g/mol
InChI Key: OMDAIGXOROJWHR-UHFFFAOYSA-N
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Description

3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings. The compound also features chloro and methoxy substituents on the phenyl ring, as well as a carboxamide functional group. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through the cyclization of appropriate precursors under specific conditionsThe final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an appropriate amine under suitable conditions .

Chemical Reactions Analysis

3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives that have similar structural features. Some of these similar compounds include:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2S/c1-21-12-7-6-9(17)8-11(12)19-16(20)15-14(18)10-4-2-3-5-13(10)22-15/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDAIGXOROJWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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